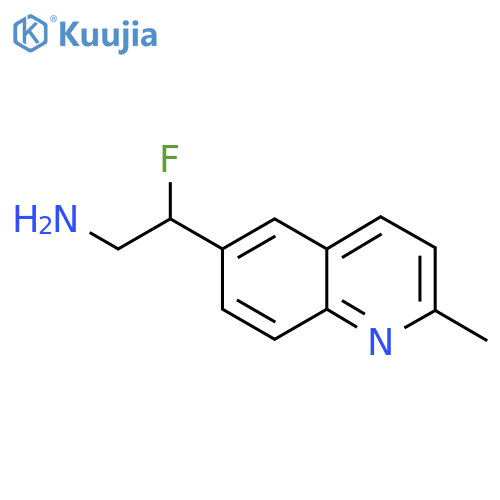

Cas no 1564822-86-1 (2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)

1564822-86-1 structure

商品名:2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine

- EN300-1852255

- 1564822-86-1

-

- インチ: 1S/C12H13FN2/c1-8-2-3-10-6-9(11(13)7-14)4-5-12(10)15-8/h2-6,11H,7,14H2,1H3

- InChIKey: JJFXUXLWTGZZBF-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C=CC2C(=CC=C(C)N=2)C=1

計算された属性

- せいみつぶんしりょう: 204.10627659g/mol

- どういたいしつりょう: 204.10627659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852255-1.0g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1852255-0.1g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-10g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 10g |

$6082.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-0.05g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-0.5g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-10.0g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1852255-1g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-5g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-0.25g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1852255-5.0g |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine |

1564822-86-1 | 5g |

$3396.0 | 2023-06-03 |

2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1564822-86-1 (2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量